para-Cypermethrin

Stereoselective bioactivity Enantiomer-specific efficacy Cypermethrin isomer analysis

Para-Cypermethrin (CAS 75567-47-4) is a synthetic pyrethroid insecticide structurally related to cypermethrin, possessing the molecular formula C22H19Cl2NO3 and a molecular weight of 416.3 g/mol. It is a defined stereoisomer-enriched form of cypermethrin, distinguished from the generic technical-grade mixture of eight stereoisomers.

Molecular Formula C22H19Cl2NO3
Molecular Weight 416.3 g/mol
CAS No. 75567-47-4
Cat. No. B1360176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepara-Cypermethrin
CAS75567-47-4
Molecular FormulaC22H19Cl2NO3
Molecular Weight416.3 g/mol
Structural Identifiers
SMILESCC1(C(C1C(=O)OC(C#N)C2=CC=C(C=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
InChIInChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-8-10-16(11-9-14)27-15-6-4-3-5-7-15/h3-12,17-18,20H,1-2H3
InChIKeyNGALOHODGJDMHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Para-Cypermethrin (CAS 75567-47-4): Technical-Grade Synthetic Pyrethroid Insecticide for Research and Formulation


Para-Cypermethrin (CAS 75567-47-4) is a synthetic pyrethroid insecticide structurally related to cypermethrin, possessing the molecular formula C22H19Cl2NO3 and a molecular weight of 416.3 g/mol [1]. It is a defined stereoisomer-enriched form of cypermethrin, distinguished from the generic technical-grade mixture of eight stereoisomers [2]. As a Type II pyrethroid containing an α-cyano group, it exhibits contact and stomach action via sodium channel modulation, with primary applications in cotton, fruit trees, and vegetable pest management . Its analytical reference standard utility arises from its defined isomeric composition, which contrasts with variable technical mixtures.

Why Para-Cypermethrin (CAS 75567-47-4) Cannot Be Interchanged with Generic Cypermethrin Mixtures: Critical Differentiators


Generic cypermethrin is not a single molecular entity but a complex mixture of eight stereoisomers with variable cis:trans ratios that profoundly influence biological activity, environmental fate, and toxicological profile [1]. Among these eight enantiomers, only two (1R-cis-αS and 1R-trans-αS) account for essentially all insecticidal activity, while the remaining six isomers contribute to mammalian toxicity and environmental persistence without enhancing efficacy [2]. Consequently, batches of generic cypermethrin with identical nominal active ingredient concentrations can exhibit substantially divergent performance due to differing isomeric distributions [3]. Para-Cypermethrin represents a defined isomeric profile, enabling reproducible research outcomes and consistent formulation performance that cannot be guaranteed with variable technical-grade mixtures.

Para-Cypermethrin (CAS 75567-47-4): Quantitative Evidence for Differentiated Procurement Decisions


Isomeric Purity Defines Active Fraction: Two Enantiomers Drive All Insecticidal Activity

Among the eight enantiomers present in generic cypermethrin, only two—1R-cis-αS and 1R-trans-αS—exhibit measurable insecticidal activity. The remaining six enantiomers are biologically inactive as insecticides yet contribute to the compound's mammalian toxicity burden and environmental loading [1]. This stereoselective activity pattern means that the effective insecticidal concentration in a generic mixture is directly proportional to the fraction of active enantiomers present, which varies by manufacturer and batch. Para-Cypermethrin, as an isomerically defined substance, offers a known and reproducible active fraction, whereas generic cypermethrin may contain anywhere from 20% to 50% inactive isomers depending on cis:trans ratios and optical purity [2].

Stereoselective bioactivity Enantiomer-specific efficacy Cypermethrin isomer analysis

Differential Environmental Persistence: Trans-Isomers Degrade 1.2× to 2.5× Faster Than Cis-Isomers

The cis and trans diastereomers of cypermethrin exhibit markedly different environmental degradation rates. Microbial isolates from sediment preferentially degrade trans diastereomers over cis diastereomers [1]. Within the two active enantiomers, 1R-cis-αS is degraded slower than 1R-trans-αS, resulting in differential persistence that alters the isomeric profile of residues over time. In whole sediment degradation studies, cis-isomers consistently demonstrated greater persistence than trans-isomers, with the cis:trans ratio increasing over the course of degradation experiments [2]. This isomer-specific degradation behavior means that a formulation's initial isomeric composition determines both its acute efficacy and its residual activity profile.

Environmental fate Biodegradation kinetics Sediment persistence

Cis-Isomers Exhibit Higher Insecticidal Activity but Greater Non-Target Toxicity: A Quantitative Trade-off

Within the cypermethrin isomer family, cis-isomers are consistently more biologically active than trans-isomers—exhibiting higher insecticidal potency but also proportionally greater toxicity to non-target organisms [1]. This activity-toxicity relationship is quantitatively demonstrated in mammalian systems: the LD50 values for cypermethrin in rats range from 250 mg/kg to 5150 mg/kg depending on the isomeric composition and vehicle used, with cis-enriched mixtures showing toxicity at the lower end of this range [2]. The same stereoselective pattern holds for aquatic toxicity: only the 1R-cis-αS and 1R-trans-αS enantiomers exhibit measurable toxicity to Ceriodaphnia dubia, with cis-configurations demonstrating greater potency [3]. This establishes a direct, quantifiable relationship between isomeric composition and toxicological profile.

Structure-activity relationship Toxicology Stereoselective toxicity

Differential Mammalian Metabolic Disruption: θ-Cypermethrin Exhibits Most Severe Metabolic Perturbations Among Isomer Groups

A sub-acute metabolomics study in rats comparing α-CYP, β-CYP, and θ-CYP at doses of 8.5, 29.2, and 25.0 mg/kg respectively for 28 consecutive days revealed stereoisomer-specific metabolic disruption patterns [1]. Among the three isomer groups, θ-CYP induced the most significant metabolic phenotype changes, with 56 differential metabolites enriched in 9 differential metabolic pathways. Notably, perturbations in alpha-linolenic acid metabolism associated with inflammation occurred only in the θ-CYP group, and the gut-microbiota-linked metabolite trimethylamine oxide (TMAO) was significantly elevated exclusively in this group. β-CYP exhibited the lowest risk of metabolic perturbations, with fewer pathway disruptions than either α-CYP or θ-CYP. Gender differences were also evident, with females showing greater perturbation in amino acid and glucose metabolism, while males exhibited greater disruption in lipid metabolism [2].

Metabolomics Stereoselective toxicity Endocrine disruption

Esterase-Mediated Resistance Varies by Isomer Profile: Implications for Resistance Management Strategies

Enhanced esterase activity is a primary mechanism of pyrethroid resistance in field populations of Helicoverpa armigera and other agricultural pests. Studies demonstrate that the magnitude of esterase-mediated resistance varies substantially depending on the specific pyrethroid isomer profile tested [1]. In field populations from Central Africa, resistance factors to cypermethrin ranged from 67× to 1771×, with cross-resistance to deltamethrin ranging from 60× to 2972×. Importantly, these resistant populations showed minimal cross-resistance to non-ester pyrethroids (etofenprox: RF = 2× to 10×), confirming that ester hydrolysis is the primary resistance mechanism [2]. Since cis- and trans-isomers are hydrolyzed at different rates by insect esterases, the isomeric composition of a cypermethrin formulation directly influences its vulnerability to esterase-mediated resistance.

Insecticide resistance Metabolic detoxification Esterase activity

Formulation Vehicle Modulates Acute Toxicity by 20-Fold: Solvent Selection Critical for Safety Profile

The acute oral toxicity of cypermethrin is profoundly influenced by the formulation vehicle, with LD50 values in rats ranging from 250 mg/kg when administered in an oily vehicle to 5150 mg/kg in an aqueous vehicle—a 20.6-fold difference [1]. This vehicle-dependent toxicity is characteristic of synthetic pyrethroids and results from differential absorption kinetics and bioavailability. Importantly, this vehicle effect is superimposed upon the isomer-dependent differences in toxicity, creating complex interactions between formulation components and isomeric composition. The same active ingredient concentration can produce dramatically different toxicological outcomes depending on both the isomer profile and the solvent system employed [2].

Formulation science Vehicle-dependent toxicity Solvent effects

Optimal Research and Industrial Use Cases for Para-Cypermethrin (CAS 75567-47-4)


Analytical Reference Standard for Chiral Separation Method Development and Isomer Quantification

Given that only two of eight cypermethrin enantiomers possess insecticidal activity and that cis/trans ratios vary widely among commercial formulations, accurate quantification of isomeric composition is essential for quality control and regulatory compliance [1]. Para-Cypermethrin, as a defined isomer standard, serves as a critical reference material for developing and validating chiral HPLC and GC methods capable of resolving the eight stereoisomers. Its use enables batch-to-batch consistency verification and detection of substandard or adulterated generic cypermethrin products [2].

Environmental Fate Studies Requiring Defined Degradation Kinetics and Metabolite Tracking

The differential degradation rates of cis- and trans-diastereomers—with trans isomers preferentially degraded by sediment microbes—mean that environmental fate studies using undefined cypermethrin mixtures produce non-reproducible residue profiles [1]. Para-Cypermethrin's defined isomeric composition enables controlled studies of isomer-specific degradation kinetics in soil, sediment, and aquatic systems. This is particularly valuable for developing environmental risk assessment models that account for the progressive enrichment of persistent cis-isomers over time [2].

Stereoselective Toxicological Investigations in Mammalian and Aquatic Models

As demonstrated by metabolomics studies showing that θ-CYP induces 56 differential metabolites across 9 pathways while β-CYP exhibits minimal perturbation, different cypermethrin isomer profiles produce markedly different toxicological outcomes [1]. Para-Cypermethrin enables researchers to conduct controlled stereoselective toxicity studies without confounding by undefined isomeric mixtures. This is essential for elucidating structure-activity relationships in sodium channel binding, metabolic disruption, and endocrine effects [2].

Resistance Mechanism Elucidation in Esterase-Mediated Metabolic Resistance Studies

With cypermethrin resistance factors reaching up to 1771× in field populations of Helicoverpa armigera and cross-resistance patterns varying substantially by pyrethroid type, understanding the stereochemical determinants of esterase-mediated resistance is critical [1]. Para-Cypermethrin, as a defined isomer, allows researchers to measure isomer-specific hydrolysis rates by resistant and susceptible insect esterases, providing mechanistic insights that cannot be obtained using undefined technical mixtures. These data inform resistance management strategies and the development of isomer profiles that minimize cross-resistance selection pressure [2].

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